2-Heptyloxetane
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Overview
Description
2-Heptyloxetane is an organic compound belonging to the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The molecular formula for this compound is C10H20O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-heptyl-1,3-propanediol using strong acids or bases as catalysts. Another approach involves the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyloxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
2-Heptyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Heptyloxetane involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- 2-Methyloxetane
- 3-Methyloxetane
- 3,3-Dimethyloxetane
- 3,3-Bis(chloromethyl)oxetane
Comparison: 2-Heptyloxetane is unique due to its longer alkyl chain compared to other oxetanes, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
89110-90-7 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-heptyloxetane |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-10-8-9-11-10/h10H,2-9H2,1H3 |
InChI Key |
LNYHWBALRGXBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCO1 |
Origin of Product |
United States |
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